molecular formula C14H12BrIN2O4 B11561522 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide

Katalognummer: B11561522
Molekulargewicht: 479.06 g/mol
InChI-Schlüssel: LTVHRTTZPDNGTL-REZTVBANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, iodine, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methoxyphenol and 5-iodofuran-2-carbaldehyde.

    Formation of Intermediate: The first step involves the reaction of 2-bromo-4-methoxyphenol with acetyl chloride to form 2-bromo-4-methoxyphenoxyacetyl chloride.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.

    Final Product Formation: The final step involves the condensation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with 5-iodofuran-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetone.

    Reduction: Formation of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazine.

    Substitution: Formation of derivatives with different substituents replacing the bromine or iodine atoms.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or interacting with DNA to prevent cell replication.

    Organic Synthesis: It can act as a nucleophile or electrophile in various chemical reactions.

    Material Science: It may interact with other molecules to form polymers or other complex structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-bromo-4-methoxyphenoxyacetohydrazide
  • 5-iodofuran-2-carbaldehyde
  • 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazine

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis

Eigenschaften

Molekularformel

C14H12BrIN2O4

Molekulargewicht

479.06 g/mol

IUPAC-Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-iodofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H12BrIN2O4/c1-20-9-2-4-12(11(15)6-9)21-8-14(19)18-17-7-10-3-5-13(16)22-10/h2-7H,8H2,1H3,(H,18,19)/b17-7+

InChI-Schlüssel

LTVHRTTZPDNGTL-REZTVBANSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)I)Br

Kanonische SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.